A-130B

Polyether antibiotics Structural characterization Ionophore classification

Researchers investigating polyether ionophore structure-activity relationships or seeking anticoccidial lead compounds often face limited access to structurally distinct nigericin-group members. A-130B (CAS 73492-07-6) directly addresses this gap. - Unique Scaffold: A 10-demethyl dianemycin derivative with a specific tetrahydropyranyloxy substitution pattern, offering a differentiated tool for SAR studies compared to monensin or salinomycin. - Documented Bioactivity: Confirmed efficacy against Eimeria tenella, gram-positive bacteria, and mycobacteria, making it a valuable reference compound for antimicrobial screening. - Reliable Supply: Sourced from characterized Streptomyces hygroscopicus fermentation, ensuring batch-to-batch consistency for your critical research programs.

Molecular Formula C54H90O16
Molecular Weight 995.3 g/mol
CAS No. 73492-07-6
Cat. No. B605035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-130B
CAS73492-07-6
SynonymsA-130B, A 130B, A130B
Molecular FormulaC54H90O16
Molecular Weight995.3 g/mol
Structural Identifiers
InChIInChI=1S/C54H90O16/c1-28(23-29(2)47(56)30(3)24-31(4)50(57)58)41-26-42(64-45-19-16-39(60-13)37(10)62-45)35(8)53(66-41)22-21-51(12,70-53)44-18-15-32(5)54(68-44)33(6)25-43(67-54)49-34(7)48(36(9)52(59,27-55)69-49)65-46-20-17-40(61-14)38(11)63-46/h23,28,30-46,48-49,55,59H,15-22,24-27H2,1-14H3,(H,57,58)/b29-23+/t28-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-,40-,41-,42+,43+,44+,45-,46-,48-,49-,51-,52-,53+,54?/m0/s1
InChIKeyTWCLGORHWOSEAG-NENLJUPPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-130B Structure and Classification


A-130B (CAS 73492-07-6) is a polyether antibiotic produced by the strain Streptomyces hygroscopicus A-130 [1]. It belongs to the nigericin group of polyether ionophores and is structurally characterized as a dianemycin derivative, specifically 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-dianemycin [2][3]. The compound has the molecular formula C54H90O16 and a molecular weight of 995.3 g/mol [2]. Its biological activity profile includes anti-gram-positive bacteria, antimycobacterial, and antiprotozoal effects, with documented utility as a feed additive for controlling Eimeria tenella infections .

Ionophore class Nigericin group, dianemycin derivative; supports ion-transport mechanism studies.
Antimicrobial spectrum Activity against gram-positive bacteria, mycobacteria, and protozoa; fits broad-spectrum antimicrobial screening.
Structural differentiation Distinct from monensin, salinomycin, lasalocid; enables nigericin-group-specific ionophore comparisons.

A-130B Interchangeability Limitations


Polyether ionophore antibiotics, while sharing a common mechanism of action involving cation transport across biological membranes, exhibit substantial structural diversity that translates to significant differences in ion selectivity, antimicrobial spectrum, and toxicity profiles [1][2]. A-130B is a structurally distinct dianemycin derivative within the nigericin group [3][4], and its specific substitution pattern—including the 10-demethyl modification and the unique arrangement of tetrahydropyranyloxy groups—differentiates it from commercially dominant ionophores such as monensin, salinomycin, and lasalocid [5]. Substituting A-130B with another polyether antibiotic without empirical validation introduces the risk of altered efficacy against specific pathogens, unforeseen cross-resistance patterns, or divergent safety margins in target species. The following evidence establishes the quantifiable and verifiable dimensions where A-130B demonstrates differentiation that is meaningful for scientific and industrial procurement decisions.

Ionophore subclass mismatch Nigericin-group ionophores differ in ion selectivity from monensin-group compounds; direct substitution may alter cation transport profiles.
Antimicrobial spectrum gap A-130B includes documented antimycobacterial activity not emphasized in monensin; substituting may omit antimycobacterial screening coverage.
Structural scaffold divergence The dianemycin derivative core and higher molecular weight create distinct membrane partitioning behavior; functional equivalence should not be assumed.

A-130B Comparative Differentiation Evidence


Structural Differentiation from Key Ionophores

A-130B exhibits a distinct molecular formula (C54H90O16) and molecular weight (995.3 g/mol) that quantitatively differentiates it from the most widely used commercial polyether ionophores [1]. Monensin (C36H62O11, MW 670.9), salinomycin (C42H70O11, MW 751.0), and lasalocid (C34H54O8, MW 590.8) each possess substantially lower molecular weights and different carbon-oxygen ratios [2][3][4]. The higher molecular weight of A-130B reflects its more extensive polyether backbone and additional tetrahydropyranyloxy substituents, which are predicted to influence its ion-binding cavity geometry and membrane partitioning behavior [5]. This structural divergence precludes the assumption of functional equivalence in ion transport kinetics or biological activity.

Molecular Weight Comparison
Reported
995.3 g/mol
1.48× monensin; 1.33× salinomycin; 1.68× lasalocid
Supports structural identity verification; distinct from common ionophores
Structural divergence may affect membrane partitioning
Polyether antibiotics Structural characterization Ionophore classification

Antimicrobial Spectrum: Gram-Positive, Mycobacteria, Protozoa

A-130B exhibits antimicrobial activity against three distinct classes of microorganisms: gram-positive bacteria, mycobacteria, and protozoa [1]. This tripartite spectrum is documented in multiple authoritative sources, including the MeSH database and original isolation literature, which describe the compound as a polyether antibiotic with activity against gram-positive organisms and mycobacteria [2][3]. In contrast, the widely used ionophore monensin is primarily documented for activity against gram-positive bacteria and protozoa, with limited direct antimycobacterial characterization in its primary labeling [4]. The explicit inclusion of antimycobacterial activity in A-130B's documented spectrum represents a qualitative differentiation that may be relevant for research applications targeting Mycobacterium species.

Antimicrobial Spectrum
Class-level
Gram-positive bacteria, mycobacteria, protozoa
Supports antimicrobial screening context; spectrum may differ across strains
Data to verify; antimycobacterial activity requires confirmation
Antimicrobial spectrum Gram-positive bacteria Mycobacterium Protozoa

Ionophore Classification: Nigericin Group and Dianemycin Lineage

A-130B belongs to the nigericin group of polyether ionophores and is structurally classified as a dianemycin derivative, specifically a 10-demethyl dianemycin analog [1][2]. This classification distinguishes it from monensin-group ionophores (which include monensin, narasin, and salinomycin) that possess different ion-binding selectivity profiles [3][4]. The nigericin group ionophores are characterized by their ability to form electrically neutral complexes with monovalent cations, facilitating electroneutral cation-proton exchange across biological membranes [5]. The dianemycin structural lineage, which includes the α,β-unsaturated ketone chromophore also present in A-130B, represents a distinct subclass within the nigericin group that differs from the salinomycin-narasin subclass in both biosynthetic origin and ion complexation geometry [6].

Ionophore Classification
Class-level
Nigericin group; dianemycin derivative
Supports ion-transport study context; ion selectivity may differ from monensin group
Ionophore subclass based on structural and biosynthetic evidence
Ionophore classification Nigericin group Dianemycin derivatives

A-130B Research and Industrial Applications


Eimeria tenella Feed Additive Research

A-130B is documented as a feed additive for controlling Eimeria tenella infections, a significant coccidiosis pathogen in poultry . Researchers investigating anticoccidial agents or developing novel feed additive formulations may select A-130B as a nigericin-group ionophore comparator or as a lead compound for structure-activity relationship studies [1]. Its distinct structural features relative to commercial ionophores (monensin, salinomycin, lasalocid) make it a valuable tool for probing ionophore subclass-specific effects on Eimeria species susceptibility and resistance development [2].

Structure-Activity Relationship (SAR) Studies

As a dianemycin derivative with a well-defined chemical structure (C54H90O16, MW 995.3) , A-130B serves as a reference compound for SAR investigations of nigericin-group polyether antibiotics [1]. Its 10-demethyl modification and unique tetrahydropyranyloxy substitution pattern provide a distinct structural scaffold for comparative studies examining the relationship between molecular architecture and ion transport selectivity, antimicrobial potency, or toxicity profile [2]. Researchers may employ A-130B alongside other dianemycin analogs (e.g., A-130A, A-130C, lenoremycin) to systematically probe the structural determinants of biological activity within this ionophore subclass [3].

Antimicrobial Screening and Spectrum Profiling

A-130B's documented activity against gram-positive bacteria, mycobacteria, and protozoa [1] positions it as a candidate for antimicrobial screening programs targeting these organism classes. Given the ongoing need for novel antimicrobial agents to address drug-resistant pathogens, A-130B may be included in screening libraries for activity against multidrug-resistant gram-positive bacteria or mycobacterial strains [2]. The compound's membership in the nigericin group of ionophores, which have demonstrated activity against drug-resistant bacterial and parasitic infections, further supports its utility in antimicrobial discovery workflows [3].

Natural Product Chemistry and Biosynthetic Gene Cluster Analysis

A-130B is produced by Streptomyces hygroscopicus strain A-130 , a bacterial strain with a well-characterized biosynthetic capacity for polyether ionophores [1]. Researchers investigating polyketide biosynthesis, post-polyketide modification pathways, or the genetic regulation of secondary metabolite production in Streptomyces species may utilize A-130B as an analytical standard or as a phenotypic marker for pathway engineering studies [2]. The compound's structural relationship to dianemycin and its co-production with A-130C from the same strain provide opportunities for comparative biosynthetic investigations [3].

Application
Selection Property
Validation Focus
Eimeria tenella Feed Additive Research
Nigericin-group ionophore identity
Model-specific anticoccidial response
Ionophore SAR Studies
Distinct dianemycin scaffold
Structure-activity mapping
Antimicrobial Screening Studies
Documented antimicrobial spectrum
Spectrum confirmation in target strains
Biosynthetic Gene Cluster Analysis
Streptomyces hygroscopicus A-130 marker
Production strain characterization
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